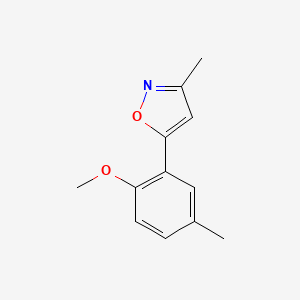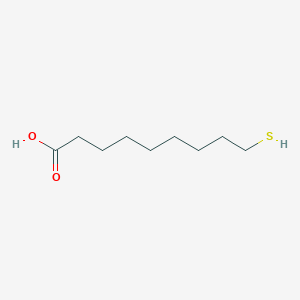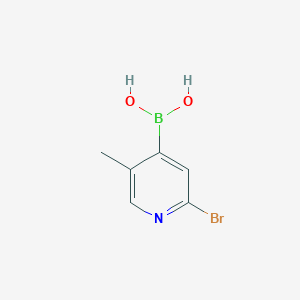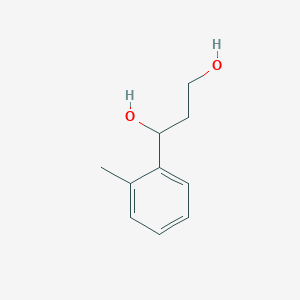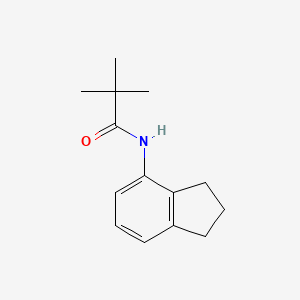
N-(4-Indanyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Indanyl)pivalamide: is an organic compound characterized by the presence of an indane moiety attached to a pivalamide group
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-Indanyl)pivalamide typically involves the reaction of 4-indanone with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: N-(4-Indanyl)pivalamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : N-(4-Indanyl)pivalamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.
Medicine: : The compound is investigated for its potential medicinal properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in drug development.
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of N-(4-Indanyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the pivalamide group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group, used as a reference compound in various studies.
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A derivative with a brominated pyrazole ring, studied for its unique reactivity and biological activity.
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide: A compound with a pyridine ring, used in scientific research for its distinct properties.
Uniqueness: : N-(4-Indanyl)pivalamide stands out due to its indane moiety, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its potential in scientific research and industrial applications.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3,(H,15,16) |
InChIキー |
NDSTTXBKOCMBPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
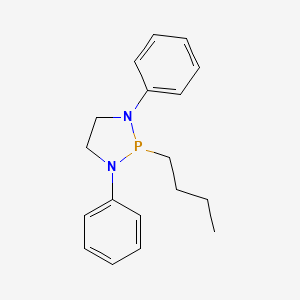
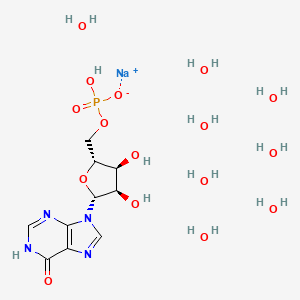
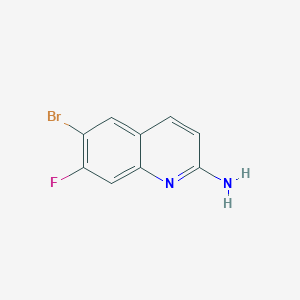
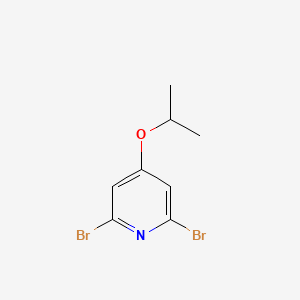
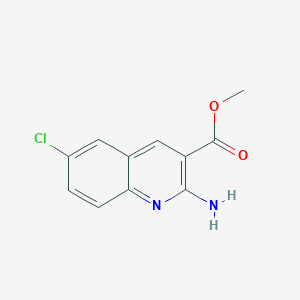
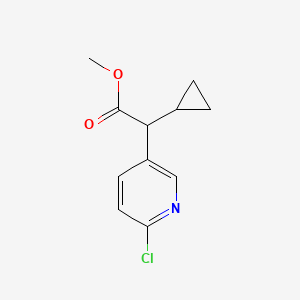

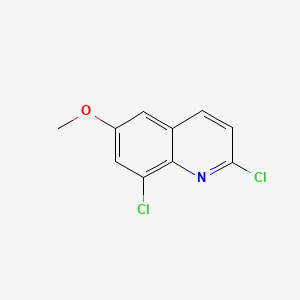
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
